molecular formula C7H11NO2 B12825185 1-Azaspiro[3.3]heptane-6-carboxylic acid

1-Azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B12825185
M. Wt: 141.17 g/mol
InChI Key: IXWHZPDMYJOEID-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Advanced Organic Chemistry and Medicinal Discovery

Spirocyclic scaffolds, which are defined by two rings sharing a single common atom, are increasingly recognized as privileged structures in modern drug discovery. researchgate.net Their principal advantage lies in their inherent three-dimensionality, which allows for the precise spatial projection of functional groups, mimicking the complex topographies of protein binding sites more effectively than their planar aromatic counterparts. nih.gov This rigid and well-defined conformational nature can lock a molecule into its bioactive conformation, leading to enhanced potency and selectivity for its biological target. thieme-connect.com

The move towards molecules with a higher fraction of sp³-hybridized carbon atoms, a characteristic feature of spirocycles, generally correlates with improved physicochemical properties. thieme-connect.com For instance, the incorporation of azaspirocycles has been shown to increase solubility and basicity while decreasing lipophilicity, all of which are desirable traits for drug candidates. thieme-connect.com Although the synthesis of these complex structures can be challenging due to the presence of a quaternary spiro-carbon, the potential benefits in terms of creating novel intellectual property and achieving superior pharmacokinetic profiles often justify the increased synthetic effort. researchgate.netacs.org Consequently, spirocycles are featured in numerous approved drugs and are a focal point in the design of innovative compound libraries for screening and hit identification. thieme-connect.comresearchgate.net

Overview of Azaspiro[3.3]heptane Architectures within Strained Heterocyclic Systems

The azaspiro[3.3]heptane framework, composed of two fused four-membered rings (azetidine and cyclobutane) sharing a spirocyclic carbon, is a prominent example of a strained heterocyclic system. This structural strain imparts unique chemical and conformational properties that are of significant interest in medicinal chemistry. The development of robust synthetic methods has made this scaffold more accessible, allowing for its evaluation as a versatile building block. acs.orgcapes.gov.br

A key application of the azaspiro[3.3]heptane core is its use as a bioisostere—a chemical substitute for another moiety that retains the biological activity of the parent molecule. The 1-azaspiro[3.3]heptane scaffold, for instance, has been successfully validated as a rigid bioisostere of piperidine (B6355638), a common motif in over 30 approved drugs. nih.govthieme-connect.com Replacing a flexible piperidine ring with the conformationally constrained 1-azaspiro[3.3]heptane can improve metabolic stability and lipophilicity, while providing a novel chemical entity. thieme-connect.com A modular and scalable synthesis for substituted 1-azaspiro[3.3]heptanes has been developed, often involving a key [2+2] cycloaddition to form a spirocyclic β-lactam, which is subsequently reduced to the desired azaspiro[3.3]heptane. nih.govresearchgate.net This synthetic accessibility allows for the creation of a diverse range of derivatives with substituents on either the azetidine (B1206935) or cyclobutane (B1203170) ring. thieme-connect.com

Positioning 1-Azaspiro[3.3]heptane-6-carboxylic Acid as a Key Research Target

Within the valuable class of azaspiro[3.3]heptane derivatives, this compound emerges as a particularly strategic building block for drug discovery programs. This molecule combines the desirable three-dimensional and rigid conformational properties of the 1-azaspiro[3.3]heptane core with the versatile chemical reactivity of a carboxylic acid.

The carboxylic acid group is one of the most useful functional handles in medicinal chemistry. sigmaaldrich.com It can participate in a wide array of chemical transformations, most notably the formation of amide bonds, which is a cornerstone of library synthesis for lead discovery. sigmaaldrich.com This allows for the straightforward coupling of the spirocyclic core to other fragments, enabling the exploration of structure-activity relationships. Furthermore, the acid itself can act as a key pharmacophoric element, forming critical hydrogen bonds or salt-bridge interactions with biological targets.

The strategic placement of the carboxylic acid at the 6-position of the cyclobutane ring, distal from the nitrogen atom in the azetidine ring, provides a distinct vector for chemical modification. This allows chemists to systematically probe a specific region of a protein's binding pocket while maintaining the core scaffold's orientation. While in-depth research publications focusing exclusively on this compound are not widespread, its availability from commercial suppliers, often in protected forms like 1-acetyl-1-azaspiro[3.3]heptane-6-carboxylic acid, indicates its recognized potential and use within the chemical research community. ambeed.com It represents a ready-to-use, highly functionalized module that leverages the established benefits of the azaspiro[3.3]heptane scaffold, positioning it as a key target for the synthesis of novel, patentable, and potentially superior therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of Representative Azaspiro[3.3]heptane Scaffolds Note: Data is compiled from various sources for related, representative compounds to illustrate general properties. Exact values for the title compound may vary.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Common Application / Role
1-Azaspiro[3.3]heptaneC₆H₁₁N97.16Piperidine Bioisostere Core nih.gov
2-Oxa-6-azaspiro[3.3]heptaneC₅H₉NO99.13Morpholine (B109124) Bioisostere bldpharm.com
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acidC₁₂H₁₉NO₄241.28Protected Building Block epa.gov
1-Azaspiro[3.3]heptane-2-carboxylic acidC₇H₁₁NO₂141.17Pipecolic Acid Mimic

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azaspiro[3.3]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)5-3-7(4-5)1-2-8-7/h5,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWHZPDMYJOEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural and Conformational Research on 1 Azaspiro 3.3 Heptane 6 Carboxylic Acid Frameworks

Conformational Analysis of Spiro[3.3]heptane Ring Systems

Computational studies and experimental data indicate that the cyclobutylidene units within the spiro[3.3]heptane framework can exist in different puckered conformations. figshare.com This contrasts with simpler cycloalkanes like cyclohexane (B81311), which has well-defined chair, boat, and twist-boat conformations. nih.gov The rigidity of the spiro[3.3]heptane system is greater than that of many single-ring systems, which contributes to its utility as a structurally defined scaffold. nih.gov

Ring SystemIdeal sp³ AngleActual Bond Angle (approx.)Key Conformational Feature
Cyclopropane109.5°60°Planar, high torsional and angle strain
Cyclobutane (B1203170)109.5°~88°Puckered/Bent to relieve torsional strain
Cyclohexane109.5°~109.5°Chair (strain-free), Boat, Twist-boat
Spiro[3.3]heptane 109.5°~88°-90°Two puckered cyclobutane rings, twisted orientation

Stereochemical Investigations of Azaspiro[3.3]heptane Derivatives

The introduction of substituents onto the spiro[3.3]heptane framework, as in 1-azaspiro[3.3]heptane-6-carboxylic acid, creates stereocenters and the possibility of multiple stereoisomers. The nitrogen atom at position 1 and the carbon atom at position 6, bearing the carboxylic acid group, are key chiral centers in this specific compound.

Research into related substituted spiro[3.3]heptane systems has demonstrated the feasibility of synthesizing and separating various stereoisomers. For instance, a divergent synthetic approach has been successfully used to create a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov These syntheses often employ chiral auxiliaries, such as Ellman's sulfinamide, to control the stereochemical outcome of reactions like the Strecker reaction, which introduces the amino acid functionality. nih.gov Although diastereoselectivity can be moderate, chromatographic separation has proven effective for isolating pure stereoisomers. nih.gov The absolute configuration of these isomers is then unambiguously confirmed by X-ray crystallography. nih.gov

The spatial arrangement of the functional groups is critical for biological activity. Studies on 1,6-disubstituted spiro[3.3]heptane derivatives have shown that only specific conformations allow for efficient binding to biological targets, highlighting the importance of precise stereochemical control. nih.gov

Influence of Spirocyclic Geometry on Molecular Rigidity and Three-Dimensional Character

One of the most compelling reasons for the use of spiro[3.3]heptane frameworks in fields like drug discovery is their inherent rigidity and well-defined three-dimensional (3D) character. nih.govnih.gov In an era where medicinal chemistry is actively trying to "escape from flatland"—the over-reliance on flat, aromatic structures—spirocyclic scaffolds provide a robust solution. nih.gov

The spirocyclic fusion of two small rings conformationally restricts the molecule, reducing the number of accessible low-energy conformations compared to more flexible acyclic or monocyclic analogs. nih.gov This rigidity can lead to improved binding affinity and selectivity for a biological target by pre-organizing the molecule into a bioactive conformation. Furthermore, the spiro[3.3]heptane core introduces a distinct non-planar, 3D topology. For example, the exit vectors (the bonds to substituents) in 2,6-disubstituted spiro[3.3]heptanes are held at fixed, non-collinear angles, which can be used to mimic the spatial arrangement of substituents on aromatic rings or other scaffolds in a saturated, sp³-rich environment. chemrxiv.org This has led to the successful use of spiro[3.3]heptane derivatives as bioisosteres for phenyl rings and piperidines, often leading to improved physicochemical properties such as solubility and metabolic stability. chemrxiv.orgresearchgate.net

FeaturePlanar Aromatic Ring (e.g., Benzene)Flexible Saturated Ring (e.g., Cyclohexane)Spiro[3.3]heptane Scaffold
Geometry Planar (2D)Non-planar (3D)Rigid, Non-planar (3D)
Flexibility RigidFlexible (ring-flipping)Conformationally restricted
sp³ Character Low (0%)High (100%)High (100%)
Key Advantage Aromatic interactionsAccess to 3D spaceDefined 3D shape, metabolic stability, novel intellectual property

Application of Advanced Spectroscopic and Crystallographic Methods for Structural Elucidation

The definitive determination of the structure, conformation, and stereochemistry of 1-azaspiro[3.3]heptane derivatives relies on a combination of advanced analytical techniques.

X-ray Crystallography stands as the gold standard for unequivocally determining the three-dimensional structure of these molecules in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can generate a precise map of atomic positions. This provides definitive proof of the absolute configuration of chiral centers, the puckering of the cyclobutane rings, and the precise bond lengths and angles within the spirocyclic framework. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for structural analysis in solution. researchgate.netjeol.commagritek.com

¹H and ¹³C NMR: These techniques provide crucial information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, coupling constants, and peak multiplicities help to establish the connectivity of the molecule.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments can reveal through-space proximity between protons, which is vital for determining the relative stereochemistry and preferred conformation in solution.

Chiral Analysis: NMR can also be used to assess enantiomeric purity, often with the aid of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, which induce separate signals for each enantiomer. wikipedia.org

Together, these methods provide a comprehensive picture of the this compound framework, confirming its covalent structure, stereochemistry, and conformational preferences in both the solid state and in solution.

Applications of 1 Azaspiro 3.3 Heptane 6 Carboxylic Acid in Medicinal Chemistry Research

Utility as a Privileged Scaffold in Contemporary Drug Discovery

The quest for novel, three-dimensional molecular structures has led to the emergence of 1-azaspiro[3.3]heptane and its derivatives as privileged scaffolds in modern drug discovery. A privileged scaffold is a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets. The 1-azaspiro[3.3]heptane core, characterized by two azetidine (B1206935) rings fused at a single quaternary carbon, offers a rigid and structurally defined alternative to more conventional, flexible, or planar ring systems. researchgate.net This inherent rigidity and three-dimensionality are highly desirable traits, as they allow for the precise spatial arrangement of appended functional groups, which can lead to enhanced binding affinity and selectivity for target proteins. researchgate.net

The incorporation of this spirocyclic motif is often associated with improved physicochemical properties in drug candidates. For instance, replacing common heterocycles like piperidine (B6355638) with an azaspiro[3.3]heptane scaffold can lead to increased solubility and reduced lipophilicity, which are critical for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile. enamine.netresearchgate.net The carboxylic acid moiety at the 6-position of 1-azaspiro[3.3]heptane-6-carboxylic acid serves as a versatile synthetic handle, enabling the straightforward attachment of various pharmacophores and facilitating the construction of diverse chemical libraries for screening. capes.gov.br

Bioisosteric Potential of Azaspiro[3.3]heptanes

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a fundamental strategy in medicinal chemistry for optimizing lead compounds. Azaspiro[3.3]heptanes have proven to be effective and innovative bioisosteres for common saturated heterocycles like piperidine and piperazine (B1678402). researchgate.netplu.edublumberginstitute.org

The 1-azaspiro[3.3]heptane moiety has been successfully validated as a bioisostere for the piperidine ring, a structure found in numerous FDA-approved drugs. plu.edunih.govnih.gov While piperidine is a valuable scaffold, its conformational flexibility can be a disadvantage. The rigid framework of 1-azaspiro[3.3]heptane locks substituents into well-defined vectors, which can enhance target engagement and selectivity. researchgate.netplu.edu This replacement can also confer benefits such as improved metabolic stability. enamine.net For example, the incorporation of a 1-azaspiro[3.3]heptane core into the anesthetic drug Bupivacaine, in place of the original piperidine fragment, resulted in a new analogue with high activity. researchgate.netplu.edunih.gov

Similarly, 2,6-diazaspiro[3.3]heptane serves as a potent bioisostere for piperazine. blumberginstitute.orgacs.org Piperazine is a common linker in drug design, but it can present challenges related to metabolic stability and off-target effects. The 2,6-diazaspiro[3.3]heptane core offers a more rigid and "stretched" alternative to piperazine. blumberginstitute.org This structural constraint can lead to improved potency and a different binding geometry. In studies on ketohexokinase inhibitors, replacing a piperazine with 2,6-diazaspiro[3.3]heptane resulted in optimal potency by enabling a dual hydrogen-bonding interaction with the target enzyme that was not possible with the more flexible piperazine. blumberginstitute.org Furthermore, this scaffold tends to reduce lipophilicity compared to piperazine, a favorable modification for drug development. blumberginstitute.org

The value of azaspiro[3.3]heptanes is underscored when compared with other strained spiro heterocycles (SSHs), such as those containing oxetane (B1205548) or cyclobutane (B1203170) rings. researchgate.netresearchgate.net While all SSHs introduce three-dimensionality, the azaspiro[3.3]heptane family provides a unique combination of features. The nitrogen atom(s) introduce basicity, serving as hydrogen bond acceptors or points for further functionalization, which is a key difference from all-carbon spirocycles like spiro[3.3]heptane or oxygen-containing analogues like 1-oxaspiro[3.3]heptane. researchgate.netchemrxiv.org The specific bond angles and inherent ring strain of the fused azetidine rings create predictable exit vectors for substituents, a property crucial for rational drug design. researchgate.netresearchgate.net

FeaturePiperidine1-Azaspiro[3.3]heptanePiperazine2,6-Diazaspiro[3.3]heptane
Structure Type MonocyclicSpirocyclicMonocyclicSpirocyclic
Conformational Flexibility HighLow (Rigid)HighLow (Rigid)
3D Character ModerateHighModerateHigh
Lipophilicity (logD) HigherLower researchgate.netHigherLower blumberginstitute.org
Metabolic Stability VariableOften Improved enamine.netVariableOften Improved

Integration into Peptidomimetic and Constrained Amino Acid Structures

Peptidomimetics are compounds designed to mimic natural peptides, often with improved properties such as enhanced stability and oral bioavailability. researchgate.netnih.gov A key strategy in their design is the use of conformationally restricted amino acids, which reduce the flexibility of the peptide backbone to favor a bioactive conformation. lifechemicals.com

This compound and its isomers are archetypal conformationally restricted amino acids. researchgate.netnih.govresearchgate.net Their rigid spirocyclic scaffold severely limits the possible backbone dihedral angles, making them excellent tools for inducing specific secondary structures, such as β-turns, in peptide chains. researchgate.netnih.gov The incorporation of these sterically constrained amino acids can lead to selective ligands for various biological targets and is a popular strategy in the design of peptidomimetic drugs. researchgate.netresearchgate.net These unnatural amino acids often enhance resistance to enzymatic degradation by proteases, a common challenge with natural peptide therapeutics. nih.gov The synthesis of such amino acids, including analogues of ornithine and γ-aminobutyric acid (GABA) based on the 2-azaspiro[3.3]heptane scaffold, has been developed to expand the toolbox available for medicinal chemists. researchgate.netnih.govresearchgate.net These building blocks can be used in a systematic search for biologically active compounds by mimicking glutamate (B1630785) and other amino acids in a wide array of fixed conformations. rsc.org

Research AreaKey Research FindingRelevant Citations
Privileged Scaffolds The rigid, 3D structure of the azaspiro[3.3]heptane core improves physicochemical properties and allows for precise vectorization of substituents, enhancing target binding. researchgate.netresearchgate.net
Bioisosteric Replacement 1-Azaspiro[3.3]heptane is a validated bioisostere for piperidine, offering enhanced metabolic stability and conformational rigidity. enamine.netplu.edunih.gov
Bioisosteric Replacement 2,6-Diazaspiro[3.3]heptane acts as a rigid mimic of piperazine, reducing lipophilicity and enabling novel, high-affinity binding interactions. blumberginstitute.orgmdpi.com
Peptidomimetics Azaspiro[3.3]heptane-derived amino acids serve as conformationally restricted analogues that can enforce specific peptide conformations and increase metabolic stability. researchgate.netlifechemicals.comrsc.org

Case Studies in Peptidomimetic Design Incorporating Azaspiro[3.3]heptane-Carboxylic Acid Units

The design of peptidomimetics—molecules that mimic the structure and function of peptides—is a cornerstone of modern drug discovery. This compound and its isomers have emerged as valuable tools in this field, primarily as conformationally restricted mimics of amino acids like proline and pipecolic acid. researchgate.netuniv.kiev.ua The rigid spirocyclic framework locks the substituents in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for the target protein.

A notable case study involves the bioisosteric replacement of the piperidine ring in the local anesthetic drug, bupivacaine. researchgate.netnih.gov Researchers synthesized an analogue where the N-butyl piperidine-2-carboxamide (B12353) portion was replaced with a 1-azaspiro[3.3]heptane-based structure. This modification resulted in a novel compound with a distinct three-dimensional arrangement of its functional groups. Biological evaluation of this new analogue demonstrated not only high activity but also a longer duration of action in antinociceptive tests compared to the parent drug, bupivacaine. researchgate.netuniv.kiev.ua This case highlights how the unique geometry of the azaspiro[3.3]heptane core can be leveraged to create next-generation therapeutics with improved pharmacological properties. The successful incorporation validates 1-azaspiro[3.3]heptane derivatives as effective piperidine bioisosteres in a practical medicinal chemistry context. researchgate.net

Contributions to Chemical Space Diversification in Compound Libraries

The generation of diverse and structurally novel compound libraries is essential for identifying starting points in drug discovery. The 1-azaspiro[3.3]heptane core, with its inherent three-dimensionality, is an important scaffold for enriching these libraries with molecules that possess greater sp³ character. A higher fraction of sp³-hybridized carbons is often associated with improved clinical success due to better solubility, selectivity, and metabolic stability. nih.gov

Fragment-Based Drug Design Strategies Utilizing Azaspiro[3.3]heptanes

Fragment-based drug design (FBDD) is a powerful strategy that involves screening low-molecular-weight compounds (fragments) to identify hits that can be grown or linked to develop potent drug candidates. The success of FBDD is highly dependent on the quality and diversity of the fragment library. While many traditional fragment libraries are dominated by flat, aromatic compounds, there is a growing recognition of the need for three-dimensional (3D) fragments to probe more complex binding sites. spirochem.com

Azaspiro[3.3]heptane derivatives are ideal candidates for inclusion in 3D fragment libraries. spirochem.com Their compact and rigid structure provides well-defined vectors for chemical elaboration, allowing chemists to explore the topology of a target's binding pocket with precision. The strategy involves using the 1-azaspiro[3.3]heptane core as a central scaffold from which various functional groups can be projected in specific spatial orientations. Commercial and proprietary fragment collections are increasingly incorporating such sp³-rich scaffolds to enhance pharmacophore coverage and improve the chances of finding hits for challenging targets. spirochem.comproteros.comenamine.net The use of these fragments allows for the construction of novel lead compounds that are fundamentally different from those derived from traditional, flatter scaffolds.

Methodologies for Synthesis of High-Diversity Compound Libraries with the Azaspiro[3.3]heptane Core

The creation of high-diversity libraries requires robust and versatile synthetic methodologies that allow for the combination of numerous building blocks in a systematic fashion. One of the most advanced techniques for this purpose is DNA-Encoded Library (DEL) technology. nih.gov DEL synthesis involves a "split-and-pool" approach where a chemical scaffold, attached to a unique DNA tag, is sequentially reacted with different building blocks. youtube.com After each synthetic step, a new DNA sequence is ligated to the tag, effectively recording the chemical history of each molecule. youtube.com

Recent research has focused on developing DNA-compatible reactions to incorporate novel, sp³-rich scaffolds like azaspiro[3.3]heptanes into DELs. nih.govrsc.orgresearchgate.net For instance, photocatalytic methods have been developed to synthesize densely functionalized azaspiro compounds directly on the DNA tag. nih.gov These on-DNA reactions enable the creation of massive libraries containing millions or even billions of unique azaspiro[3.3]heptane-containing molecules. The resulting libraries can then be screened against a variety of biological targets to rapidly identify high-affinity ligands. This methodology provides access to an unprecedented level of chemical diversity built around the structurally valuable azaspiro[3.3]heptane core. rsc.org

Influence of Azaspiro[3.3]heptane Scaffold on Ligand-Target Recognition and Binding Mechanisms

The rigid, spirocyclic nature of the 1-azaspiro[3.3]heptane scaffold has a profound impact on how a ligand interacts with its biological target. Unlike the flexible six-membered piperidine ring, which can adopt multiple chair and boat conformations, the azaspiro[3.3]heptane core is conformationally constrained. researchgate.net This rigidity reduces the entropic penalty upon binding, which can contribute to higher binding affinity.

Furthermore, the scaffold dictates a specific geometric relationship between substituents. When used as a piperidine bioisostere, the 1-azaspiro[3.3]heptane core introduces a distinctive "twist" in the orientation of the substituents attached to the nitrogen and the cyclobutane ring. nih.gov This leads to different bond angles and distances between key pharmacophoric groups compared to a piperidine-based ligand. This unique geometry can enable interactions with the target protein that are not possible with more conventional scaffolds, potentially leading to improved selectivity and potency. The predictable vectorization of substituents makes the azaspiro[3.3]heptane scaffold a powerful tool for structure-based drug design, where precise positioning of functional groups is critical for optimal binding. rsc.org

Table 1: Comparison of Geometric Parameters between Piperidine and 1-Azaspiro[3.3]heptane Scaffolds. researchgate.net
Compound TypeParameterDescriptionValue
1,2-disubstituted Piperidined (Å)Distance between substituent attachment points~2.53
r (Å)Distance from center to substituent vector~1.27
φ1, φ2 (°)Angles of substituent vectors relative to the ring plane~56°, ~56°
|θ| (°)Dihedral (twist) angle between substituent vectors~55°
1-Azaspiro[3.3]heptaned (Å)Distance between substituent attachment points~2.60
r (Å)Distance from center to substituent vector~1.30
φ1, φ2 (°)Angles of substituent vectors relative to the ring plane~90°, ~35°
|θ| (°)Dihedral (twist) angle between substituent vectors~90°

Modulation of Physicochemical Properties of Drug Candidates via Azaspiro[3.3]heptane Incorporation

Incorporating a 1-azaspiro[3.3]heptane moiety can significantly alter the physicochemical properties of a drug candidate, often in beneficial ways. One of the most interesting effects is the modulation of lipophilicity. Counter-intuitively, replacing a piperidine or morpholine (B109124) ring with an azaspiro[3.3]heptane can lower the distribution coefficient (logD), a key measure of lipophilicity. nih.govnih.gov While a carbon atom is added, the geometric changes increase the basicity (pKa) of the nitrogen atom. nih.gov This leads to a higher degree of protonation at physiological pH (7.4), making the molecule more polar and thus less lipophilic.

This effect is highly valuable in drug discovery, as high lipophilicity is often associated with poor solubility, off-target toxicity, and rapid metabolism. By reducing logD while simultaneously introducing a desirable 3D architecture, the azaspiro[3.3]heptane scaffold can help optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Studies have shown that this modification can also improve metabolic stability compared to analogous piperidine-containing compounds. researchgate.net

Table 2: Comparative Physicochemical Properties of Model Compounds. researchgate.net
Compound ScaffoldclogP (Calculated)logD at pH 7.4 (Experimental)Aqueous Solubility (μM)Metabolic Half-life (t½, min)
Piperidine Analogue2.931.30250014.6
2-Azaspiro[3.3]heptane Analogue2.881.15>500022.4
1-Azaspiro[3.3]heptane Analogue2.880.10>500032.0

Computational and Theoretical Investigations of 1 Azaspiro 3.3 Heptane 6 Carboxylic Acid

Quantum Chemical Calculations for Conformational Preferences and Strain Energy Assessment

The conformational landscape and inherent strain of 1-Azaspiro[3.3]heptane-6-carboxylic acid are fundamental to its chemical behavior and biological activity. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), provide powerful tools to probe these characteristics at the molecular level.

The azetidine (B1206935) ring in similar systems is known to adopt a puckered conformation, and this is expected to be the case for this compound as well. nih.gov The degree of puckering and the preferred conformation will be influenced by the spirocyclic fusion and the presence of the carboxylic acid group on the cyclobutane (B1203170) ring. Computational models can predict these conformational preferences by calculating the relative energies of different geometric arrangements.

A significant feature of the 1-Azaspiro[3.3]heptane core is its inherent ring strain. The strain energy of an azetidine ring is considerable, estimated to be around 25.2-25.4 kcal/mol. researchgate.netrsc.orgrsc.org For the parent spiro[3.3]heptane, the strain energy is approximately the sum of two cyclobutane rings. mdpi.com In the case of this compound, the total strain energy will be a composite of the contributions from the puckered azetidine and the substituted cyclobutane ring. This strain has profound implications for the molecule's reactivity, as the relief of this strain can be a driving force for chemical transformations.

Table 1: Calculated Strain Energies of Related Cyclic Systems

CompoundRing Strain Energy (kcal/mol)
Azetidine~25.2 - 25.4
Cyclobutane~26.4
Spiro[3.3]octane~51.0 (approximates 2x cyclobutane)

This table presents generally accepted or calculated strain energies for related cyclic systems to provide context for the anticipated strain in this compound. Actual values for the target compound would require specific calculations.

Molecular Modeling and Docking Studies in Support of Structure-Based Drug Design

The rigid, three-dimensional architecture of this compound makes it an attractive scaffold for the design of novel therapeutic agents. Molecular modeling and docking studies are instrumental in exploring its potential as a building block in drug discovery. These computational techniques allow for the evaluation of how this molecule and its derivatives might interact with the binding sites of biological targets such as enzymes and receptors.

In silico docking studies can predict the binding orientation and affinity of ligands containing the this compound core within a protein's active site. The carboxylic acid group can serve as a key interaction point, forming hydrogen bonds or ionic interactions with amino acid residues. The spirocyclic framework itself can engage in van der Waals or hydrophobic interactions, while also orienting other functional groups in a precise manner to optimize binding.

For instance, in the design of enzyme inhibitors, the spirocyclic scaffold can act as a rigid mimic of a transition state or a key binding motif of a natural substrate. The predictable conformations of the azetidine and cyclobutane rings allow for a more rational approach to designing compounds with high specificity and potency. Docking studies on similar spirocyclic and carboxylic acid-containing molecules have successfully guided the development of potent inhibitors for various targets. researchgate.netmdpi.comnih.gov

Table 2: Illustrative Docking Study Parameters for a Hypothetical Target

ParameterDescription
Target ProteinA hypothetical kinase
LigandA derivative of this compound
Docking SoftwareAutoDock, Glide, or similar
Key InteractionsHydrogen bonding from the carboxylic acid to a lysine (B10760008) residue; hydrophobic interactions of the spiro-system with a leucine-lined pocket.
Predicted Binding Energy-8.5 kcal/mol (hypothetical value)

This table provides a hypothetical example of the kind of data generated from a molecular docking study. The specific interactions and energies would depend on the actual protein target.

Theoretical Prediction of Reactivity and Stereoselectivity in Synthetic Pathways

Computational chemistry offers significant advantages in predicting the reactivity and stereochemical outcomes of synthetic routes leading to or utilizing this compound. The inherent ring strain of the azetidine moiety makes it susceptible to ring-opening reactions, a feature that can be exploited for further functionalization. rsc.orgrsc.org Theoretical calculations can model the transition states of such reactions, providing insight into the activation energies and the feasibility of different reaction pathways.

Furthermore, when synthesizing this spirocyclic compound, controlling the stereochemistry at the spirocenter and on the cyclobutane ring is paramount. Computational models can be employed to predict the diastereoselectivity or enantioselectivity of key synthetic steps. rsc.orgnih.govnih.gov For example, in a cycloaddition reaction to form one of the rings, theoretical calculations can determine which face of a prochiral intermediate is more likely to react, thus predicting the major stereoisomer. This predictive power is invaluable for designing efficient and stereocontrolled synthetic strategies. thieme-connect.comresearchgate.net

Quantum chemical calculations can also elucidate the electronic properties of the molecule, such as the frontier molecular orbitals (HOMO and LUMO). The energies and distributions of these orbitals can predict the most likely sites for nucleophilic or electrophilic attack, guiding the choice of reagents for selective modifications of the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 1-azaspiro[3.3]heptane-6-carboxylic acid, and how do they compare in yield and scalability?

The synthesis of this compound typically involves cyclobutanone as a starting material. A widely cited route (Carreira et al.) includes:

Wittig reaction to generate an alkene intermediate.

[2+2] cycloaddition with Graf's isocyanate to form a β-lactam intermediate.

Reduction of the lactam to yield the spirocyclic amine.

Carboxylic acid functionalization via hydrolysis or oxidation .

StepReagents/ConditionsYieldScalability
1Cyclobutanone, Wittig reagent85%Gram-scale
2Graf's isocyanate, [2+2] conditions78%Lab-scale
3LiAlH4 or catalytic hydrogenation90%Multi-gram

Alternative routes (e.g., ClO2SNCO cycloaddition) prioritize metabolic stability but require specialized reagents .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

  • NMR : Key signals include sp<sup>3</sup> hybridized carbons (δ 25–35 ppm for bridgehead carbons) and distinct splitting patterns for the carboxylic acid proton (δ 10–12 ppm) .
  • X-ray crystallography : The spirocyclic system shows bond angles of ~109° at the bridgehead nitrogen, with a puckered cyclohexane-like ring conformation (e.g., C–N–C angle: 108.5°) .

Q. Why is 1-azaspiro[3.3]heptane considered a piperidine bioisostere, and what advantages does it offer in drug design?

1-Azaspiro[3.3]heptane mimics piperidine’s spatial geometry but with reduced basicity (pKa ~7.5 vs. piperidine’s 11.3) and enhanced metabolic stability due to restricted conformational flexibility. Key advantages:

  • Improved solubility (logP reduction by ~0.5 units).
  • Reduced off-target interactions with hERG channels .

Advanced Research Questions

Q. What strategies are effective for derivatizing this compound at the 3-position?

Derivatization methods include:

  • Electrophilic aromatic substitution : Bromination or nitration under mild acidic conditions.
  • Transition-metal catalysis : Suzuki coupling for aryl/heteroaryl group introduction (Pd(PPh3)4, Na2CO3, 80°C).
  • Ring-opening functionalization : Oxetane or azetidine formation via nucleophilic attack .

Q. How does the metabolic stability of this compound compare to piperidine in preclinical models?

In vitro studies (human liver microsomes) show:

  • 1-Azaspiro[3.3]heptane : t1/2 = 120 min (CYP3A4-mediated oxidation).
  • Piperidine : t1/2 = 30 min (rapid N-dealkylation).
    The spirocyclic scaffold reduces CYP450 affinity by ~40% due to steric hindrance .

Q. What process optimization steps are critical for scaling up this compound synthesis?

Key optimizations from gram to kilogram scale:

  • Solvent selection : Replace DMF with MeCN to simplify purification.
  • Catalyst loading : Reduce Pd(OAc)2 from 5 mol% to 1 mol% without yield loss.
  • Workup : Acid-base extraction instead of column chromatography (yield improvement from 75% to 87%) .

Q. How can computational modeling guide the incorporation of this compound into kinase inhibitors?

  • Docking studies : The spirocyclic core occupies the ATP-binding pocket with ΔG = -9.2 kcal/mol (vs. -8.5 kcal/mol for piperidine).
  • MD simulations : Enhanced hydrophobic interactions (e.g., with P-loop residues) due to rigid geometry .

Q. What protecting group strategies are optimal for modifying the carboxylic acid moiety during derivatization?

  • Boc protection : tert-Butyl ester formation (HATU/DIPEA, 90% yield) prevents unwanted side reactions during amine functionalization .
  • Benzyl ester cleavage : Hydrogenolysis (H2/Pd-C, 95% recovery) for acid regeneration .

Q. How can analytical methods (e.g., HPLC) be validated for quantifying this compound in complex matrices?

  • Column : C18, 5 µm, 150 × 4.6 mm.
  • Mobile phase : 0.1% TFA in H2O/MeCN (gradient: 5–95% MeCN over 20 min).
  • Validation parameters :
    • Linearity (R<sup>2</sup> >0.99, 0.1–100 µg/mL).
    • LOQ = 0.05 µg/mL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.